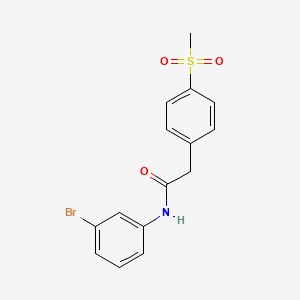

N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-21(19,20)14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFBMZFJWQWGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:

Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.

Sulfonylation: The brominated phenylacetic acid is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.

Amidation: The final step involves the reaction of the sulfonylated intermediate with an amine, such as aniline, to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or anticancer properties, although further research is needed to confirm these effects.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It may be incorporated into polymers or used as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine and methanesulfonyl groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Bromophenyl Positional Isomers

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ():

This compound features a para-bromophenyl group instead of meta-bromophenyl. The para-substitution enhances steric accessibility for receptor binding, particularly in Formyl Peptide Receptor 2 (FPR2) agonism, whereas the meta-substitution in the target compound may alter binding pocket interactions due to spatial constraints . - 2-(5-Bromo-2-hydroxyphenyl)-N-(tert-butyl)acetamide (): The ortho-hydroxyl and meta-bromo substituents introduce hydrogen-bonding capabilities, contrasting with the non-polar methanesulfonyl group in the target compound. Such differences impact solubility and membrane permeability .

Sulfonyl Group Variations

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide ():

Replacing methanesulfonyl with a benzo[d]thiazolylsulfonyl group enhances antifungal activity (MIC = 2 µg/mL against Candida albicans) but reduces metabolic stability due to increased molecular weight . - However, this substitution may lower bioavailability due to higher lipophilicity (LogP = 3.2 vs. 2.8 for the target compound) .

Heterocyclic Modifications

- 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide ():

The triazole-thioether linkage and pyridine ring enhance π-π stacking interactions in enzyme binding (e.g., SARS-CoV-2 main protease inhibition, IC₅₀ = 1.8 µM), whereas the methanesulfonyl group in the target compound may favor hydrophobic interactions . - N-(4-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide (): The spiro-diazaspiro system increases conformational rigidity, improving selectivity but reducing synthetic yield (45% vs. 70–85% for simpler acetamides) .

Pharmacological Activity Profiles

Key Research Findings

Substituent Position Matters : Meta-bromophenyl derivatives (e.g., target compound) show distinct binding kinetics compared to para-bromophenyl analogs, particularly in FPR2-mediated pathways .

Sulfonyl Group Impact : Methanesulfonyl groups enhance metabolic stability compared to bulkier aryl sulfonyl groups, making the target compound a better candidate for oral administration .

Heterocyclic Moieties : Triazole or pyridine incorporation improves enzyme inhibition but complicates synthesis. The target compound’s simplicity may favor scalable production .

Biological Activity

N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, experimental studies, and therapeutic applications.

Chemical Structure and Properties

The compound features a bromophenyl group and a methanesulfonylphenyl moiety attached to an acetamide backbone. Its structural formula is:

This structure contributes to its diverse biological activities by allowing interactions with various molecular targets within biological systems.

This compound operates through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and triggering downstream signaling pathways that affect cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, with notable inhibition of biofilm formation. For example, it showed an inhibition rate of 91.95% against E. coli, outperforming several known antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. In one study, it was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. The compound's IC50 values in different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 15.0 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

- Inhibition of FLT3 in AML : A study explored the efficacy of similar compounds targeting FLT3 in acute myeloid leukemia (AML). This compound was tested alongside other inhibitors and showed comparable potency against FLT3-driven cell lines, indicating its potential in treating AML .

- Anti-inflammatory Effects : In addition to antimicrobial and anticancer activities, the compound exhibited anti-inflammatory properties by reducing nitric oxide production in macrophages activated with lipopolysaccharide (LPS). This suggests a dual role in both cancer treatment and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide, and how can reaction yields be improved?

- Methodology: Utilize nucleophilic acyl substitution via bromoacetyl bromide intermediates (similar to ). For example, coupling 3-bromoaniline with 2-(4-methanesulfonylphenyl)acetyl chloride in the presence of triethylamine (TEA) as a base. Optimize solvent polarity (e.g., dichloromethane) and stoichiometric ratios (1:1.2 amine:acyl chloride) to enhance yields above 80% . Monitor reaction progress via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and purify via column chromatography.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodology: Employ 1H-NMR to identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and methanesulfonylphenyl groups) and amide NH (δ ~10.2 ppm). 13C-NMR confirms carbonyl (C=O, ~168 ppm) and sulfonyl (SO2, ~44 ppm) groups. Mass spectrometry (HRMS) validates the molecular ion [M+H]+ .

Q. What purification strategies are effective for isolating this compound?

- Methodology: Use gradient elution in column chromatography (silica gel, hexane:ethyl acetate 3:1 to 1:1). Recrystallization from ethanol/water mixtures improves purity (>98%), with melting point analysis (expected range: 160–170°C) confirming crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s crystallographic packing and stability?

- Methodology: Perform single-crystal X-ray diffraction to determine dihedral angles between aromatic rings (e.g., ~66° as in ). Analyze intermolecular interactions (N–H⋯O and C–H⋯F hydrogen bonds) using software like SHELX . Compare packing motifs with analogs (e.g., ) to assess steric hindrance from the methanesulfonyl group.

Q. What experimental approaches resolve contradictions in bioactivity data across similar acetamide derivatives?

- Methodology: Conduct SAR studies by synthesizing analogs with substituent variations (e.g., replacing Br with Cl or adjusting sulfonyl groups). Use in vitro assays (e.g., MTT for cytotoxicity) to correlate structural features with activity. Address discrepancies via dose-response curves and statistical validation (p<0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate binding poses via MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., amide–active site interactions). Compare with experimental IC50 values .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology: Implement asymmetric catalysis (e.g., chiral auxiliaries or enzymes) during acylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Optimize flow chemistry for continuous production to reduce racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.